molecular formula C14H20ClNO2 B577427 Methylphenidate-D9 HCl (Racemic mixture of erythro and threo isomers) CAS No. 1219804-02-0

Methylphenidate-D9 HCl (Racemic mixture of erythro and threo isomers)

Cat. No.: B577427
CAS No.: 1219804-02-0
M. Wt: 278.82 g/mol
InChI Key: JUMYIBMBTDDLNG-YURDIMOXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methylphenidate-D9 HCl involves the deuteration of methylphenidateOne common method involves the use of deuterated reagents in the synthesis process to replace hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of Methylphenidate-D9 HCl follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of deuterated solvents and reagents to ensure the incorporation of deuterium atoms. The final product is purified using techniques such as crystallization and chromatography to achieve the desired purity and isotopic enrichment .

Chemical Reactions Analysis

Types of Reactions

Methylphenidate-D9 HCl undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of Methylphenidate-D9 HCl can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methylphenidate-D9 HCl is extensively used in scientific research, particularly in the following areas:

Mechanism of Action

Methylphenidate-D9 HCl exerts its effects by inhibiting the reuptake of norepinephrine and dopamine, thereby increasing their levels in the synaptic cleft. This action enhances neurotransmission and improves attention and focus in individuals with ADHD. The compound primarily targets the norepinephrine and dopamine transporters, blocking their function and prolonging the action of these neurotransmitters .

Comparison with Similar Compounds

Methylphenidate-D9 HCl is unique due to its deuterium labeling, which provides advantages in research settings. Similar compounds include:

Properties

CAS No.

1219804-02-0

Molecular Formula

C14H20ClNO2

Molecular Weight

278.82 g/mol

IUPAC Name

methyl 2-(2,3,3,4,4,5,5,6,6-nonadeuteriopiperidin-2-yl)-2-phenylacetate;hydrochloride

InChI

InChI=1S/C14H19NO2.ClH/c1-17-14(16)13(11-7-3-2-4-8-11)12-9-5-6-10-15-12;/h2-4,7-8,12-13,15H,5-6,9-10H2,1H3;1H/i5D2,6D2,9D2,10D2,12D;

InChI Key

JUMYIBMBTDDLNG-YURDIMOXSA-N

Isomeric SMILES

[2H]C1(C(C(NC(C1([2H])[2H])([2H])C(C2=CC=CC=C2)C(=O)OC)([2H])[2H])([2H])[2H])[2H].Cl

SMILES

COC(=O)C(C1CCCCN1)C2=CC=CC=C2.Cl

Canonical SMILES

COC(=O)C(C1CCCCN1)C2=CC=CC=C2.Cl

Origin of Product

United States

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